Vorinostat-d5: A Technical Guide for Researchers and Drug Development Professionals
Vorinostat-d5: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of Vorinostat-d5, its critical role as an internal standard in the bioanalysis of the histone deacetylase inhibitor Vorinostat, and the associated analytical methodologies.
Executive Summary
Vorinostat-d5 is the deuterated analog of Vorinostat (suberoylanilide hydroxamic acid, SAHA), a potent histone deacetylase (HDAC) inhibitor. Its primary and critical application is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise determination of Vorinostat concentrations in complex biological matrices such as plasma and serum. The near-identical physicochemical properties of Vorinostat-d5 to its non-deuterated counterpart ensure that it effectively accounts for variability during sample preparation and analysis, thereby enhancing the accuracy and reliability of pharmacokinetic and other quantitative studies essential for drug development. This guide provides a comprehensive overview of Vorinostat-d5, including its chemical properties, its application in validated bioanalytical protocols, and the molecular pathways influenced by its active analog, Vorinostat.
Introduction to Vorinostat-d5
Vorinostat-d5 is a stable isotope-labeled version of Vorinostat, where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Vorinostat in its reactivity and chromatographic behavior but has a distinct molecular weight. This mass difference is the key to its utility in mass spectrometry-based quantification.
Primary Use: The principal application of Vorinostat-d5 is as an internal standard in bioanalytical assays.[1][2] In such assays, a known quantity of Vorinostat-d5 is added to biological samples at an early stage of processing. Because it behaves almost identically to the endogenous Vorinostat throughout extraction, chromatography, and ionization, the ratio of the signal from Vorinostat to that of Vorinostat-d5 allows for highly accurate quantification, correcting for potential sample loss or variations in instrument response.
Chemical and Physical Properties
The fundamental properties of Vorinostat-d5 are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅D₅N₂O₃ |
| Molecular Weight | 269.35 g/mol |
| Synonyms | SAHA-d5, Suberoylanilide hydroxamic acid-d5 |
| Appearance | White Solid |
Bioanalytical Applications and Experimental Protocols
The quantification of Vorinostat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS is the preferred method for this purpose due to its high sensitivity and specificity. The use of a deuterated internal standard like Vorinostat-d5 is considered the gold standard for such assays.[2]
Representative Experimental Protocol: Quantification of Vorinostat in Human Plasma using LC-MS/MS with Vorinostat-d5 Internal Standard
This protocol is a representative amalgamation of methodologies described in the scientific literature.[2][3]
3.1.1 Materials and Reagents
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Vorinostat analytical standard
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Vorinostat-d5 (internal standard)
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Human plasma (with anticoagulant, e.g., K₂EDTA)
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Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
3.1.2 Sample Preparation
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Thaw plasma samples and calibration standards on ice.
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To a 100 µL aliquot of plasma, add 10 µL of Vorinostat-d5 working solution (concentration to be optimized during method development).
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Vortex mix for 10 seconds.
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Add 300 µL of acetonitrile to precipitate plasma proteins.
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Vortex mix vigorously for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Transfer to an autosampler vial for LC-MS/MS analysis.
3.1.3 Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.1.4 Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 3.1.4.1 |
| Dwell Time | 100 ms per transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 3.1.4.1: MRM Transitions for Vorinostat and Vorinostat-d5
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Vorinostat | 265.2 | 232.1 |
| Vorinostat-d5 | 270.2 | 237.1 |
3.1.5 Method Validation Parameters
A summary of typical validation parameters for a bioanalytical method for Vorinostat is presented below.[2][4]
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Extraction Recovery | > 85% |
Mechanism of Action of Vorinostat and Affected Signaling Pathways
Vorinostat exerts its therapeutic effects by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, Vorinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.
Vorinostat's Impact on the AKT/mTOR Signaling Pathway
Vorinostat has been shown to dampen the AKT/mTOR signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.
Caption: Vorinostat inhibits HDACs, leading to indirect downregulation of the pro-survival AKT/mTOR pathway.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates a typical workflow for the quantification of Vorinostat in plasma samples using Vorinostat-d5 as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of vorinostat and its main metabolites in plasma and intracellular vorinostat in PBMCs by liquid chromatography coupled to tandem mass spectrometry and its relation to histone deacetylase activity in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-electrospray ionization tandem mass spectrometric assay for quantitation of the histone deacetylase inhibitor, vorinostat (suberoylanilide hydroxamicacid, SAHA), and its metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
